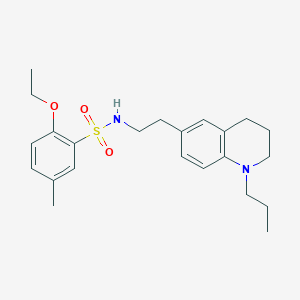

2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-ethoxy-5-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3S/c1-4-14-25-15-6-7-20-17-19(9-10-21(20)25)12-13-24-29(26,27)23-16-18(3)8-11-22(23)28-5-2/h8-11,16-17,24H,4-7,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFOUOSUDFYSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the ethoxy and methyl groups. The final step involves the sulfonamide formation through a reaction with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the quinoline ring or other parts of the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Enzyme Inhibition

Research has indicated that sulfonamide compounds can act as effective enzyme inhibitors. The specific compound in focus has shown promise in inhibiting key enzymes involved in metabolic pathways related to diabetes and neurodegenerative diseases.

- Alpha-glucosidase Inhibition : Studies have demonstrated that this compound can inhibit alpha-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition can help manage Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption in the intestines .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. The compound has been evaluated for its effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

- Case Study : A study reported that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than traditional antibiotics . This suggests its potential use in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

- Animal Model Studies : In preclinical trials involving animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups. This indicates its potential application in managing inflammatory diseases .

Cancer Treatment

Due to its ability to induce apoptosis and inhibit tumor growth, this compound is being studied for its potential role in cancer therapy.

- In Vitro Studies : Research involving various human cancer cell lines has shown that the compound can significantly reduce cell viability at micromolar concentrations. The mechanisms include the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Neurological Applications

Given its structural similarity to compounds used in neurological therapies, there is ongoing research into its efficacy in treating neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced alpha-glucosidase activity | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Decreased inflammation in animal models |

Table 2: Case Study Outcomes

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |

| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |

| Inflammatory Models | Animal testing | Reduced swelling and pain scores |

Mechanism of Action

The mechanism of action of 2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous benzenesulfonamides and related derivatives. Below is a detailed analysis supported by a comparative table (Table 1).

Key Comparisons

Core Structure and Substituents The target compound’s 2-ethoxy-5-methyl substituents differ from IIIa’s 4-methoxy and 5-chloro-8-hydroxy groups. Fluorinated analogs () exhibit high electron-withdrawing properties and metabolic resistance due to perfluoroalkyl groups, whereas the target compound’s non-fluorinated structure may favor different pharmacokinetic profiles .

Heterocyclic Moieties The tetrahydroquinoline group in the target compound is partially saturated, enhancing conformational flexibility compared to IIIa’s fully aromatic quinoline. Saturation could reduce planarity, possibly improving bioavailability or altering target engagement . Pyrimidine-based sulfonamides () feature a smaller heterocycle, which may reduce steric hindrance but limit π-π stacking interactions critical for binding certain receptors .

Synthesis Methodology The target compound’s synthesis may parallel IIIa’s route (), involving sulfonylation of an amine intermediate with benzenesulfonyl chloride in pyridine/DMAP. However, the ethyl-tetrahydroquinoline linkage likely requires additional steps, such as reductive alkylation or cyclization .

The target’s ethoxy and methyl groups might instead favor central nervous system (CNS) penetration due to increased lipophilicity. Fluorinated sulfonamides () are often used in materials science or as surfactants, while methanesulfonamides () are explored for kinase inhibition, highlighting the diversity of sulfonamide applications .

Biological Activity

2-Ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a compound with potential pharmacological applications. Its complex structure suggests a multifaceted biological activity profile, particularly in the context of neurological and cardiovascular health. This article reviews existing literature on its biological activities, focusing on mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 400.54 g/mol. Its structural features include an ethoxy group, a sulfonamide moiety, and a tetrahydroquinoline derivative that may contribute to its biological effects.

Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, some studies suggest that sulfonamides can act as inhibitors of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways by degrading cyclic nucleotides like cAMP and cGMP . The precise mechanism for this compound remains to be fully elucidated but is likely related to these pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For example, compounds structurally similar to 2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide showed IC50 values in the low micromolar range against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines .

In Vivo Studies

In vivo studies have highlighted the compound's potential in modulating inflammatory responses. For instance, PDE inhibitors have been shown to reduce airway hyperreactivity in asthmatic models by decreasing eosinophil infiltration and improving lung histology . Such findings suggest that this compound could possess anti-inflammatory properties beneficial for respiratory conditions.

Case Studies

- Asthma Model : In a study involving ovalbumin-induced asthmatic mice, administration of a related PDE inhibitor resulted in significant reductions in airway hyperreactivity and improved lung function metrics .

- Cancer Therapy : A recent investigation into the antiproliferative effects of sulfonamide derivatives indicated that compounds with similar structures to 2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide exhibited promising results against various tumors in xenograft models .

Data Table: Biological Activity Summary

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound integrates a benzenesulfonamide core (known for enzyme inhibition and therapeutic potential) with a tetrahydroquinoline moiety (common in bioactive molecules). The ethoxy and methyl groups on the benzene ring modulate electronic properties, while the propyl chain on the tetrahydroquinoline may enhance lipophilicity, affecting membrane permeability . Structural analogs (e.g., fluorobenzenesulfonamide derivatives) highlight the importance of substituent positioning for target affinity .

Q. How can the synthesis of this compound be optimized for academic research?

Multi-step synthesis typically involves:

- Step 1 : Preparation of the tetrahydroquinoline scaffold via Povarov reaction (optimized using continuous flow reactors for reproducibility) .

- Step 2 : Sulfonylation and alkylation steps, where automated systems reduce human error .

- Step 3 : Purification via column chromatography or membrane-based separation technologies (e.g., nanofiltration) to improve yield . Key parameters: reaction temperature (60–80°C), solvent polarity (e.g., DMF for sulfonylation), and catalyst loading (e.g., 5 mol% Pd for cross-coupling) .

Q. What spectroscopic techniques are recommended for structural validation?

- NMR : H and C NMR to confirm substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for OCH) .

- HRMS : To verify molecular ion peaks (e.g., [M+H] expected within ±0.001 Da accuracy) .

- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm and NH stretches at 3200–3400 cm^{-1 .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity and target interactions?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in reactions .

- Molecular Dynamics (MD) Simulations : Study binding affinities to biological targets (e.g., enzymes with sulfonamide-binding pockets) .

- In Silico ADMET : Tools like SwissADME predict pharmacokinetics (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .

Q. What experimental design strategies address contradictory bioactivity data across studies?

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent effects vs. temperature) causing discrepancies in IC values .

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify potency variations across cell lines .

- Control Experiments : Include structurally similar analogs (e.g., ethanesulfonyl vs. benzenesulfonyl derivatives) to validate target specificity .

Q. How can reaction fundamentals inform scalable reactor design for this compound?

- Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation) to avoid byproducts .

- Kinetic Modeling : Determine rate constants (e.g., for tetrahydroquinoline formation) to optimize residence time in flow reactors .

- Scale-Up Criteria : Maintain geometric similarity (e.g., constant Reynolds number) during transition from lab-scale (10 mL) to pilot-scale (1 L) reactors .

Q. What methodologies resolve challenges in stereochemical characterization?

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB (eluent: hexane/isopropanol) .

- X-ray Crystallography : Resolve absolute configuration of crystalline intermediates (e.g., sulfonamide hydrogen bonding networks) .

- Circular Dichroism (CD) : Correlate Cotton effects with stereoisomer bioactivity .

Data Contradiction Analysis

Q. How to reconcile divergent solubility profiles reported in different solvents?

- Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., DMSO/water vs. ethanol/water) to identify optimal conditions .

- Hildebrand Solubility Parameters : Compare experimental data with predicted values (δ ~22 MPa for sulfonamides) .

- Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation effects in polar aprotic solvents .

Q. Why do enzymatic inhibition assays show variability across laboratories?

- Standardized Protocols : Adopt ICReDD’s reaction design framework to minimize experimental noise (e.g., fixed enzyme lot numbers, pH 7.4 buffers) .

- Blind Re-Testing : Share samples between labs to isolate instrumentation or technician biases .

- Meta-Analysis : Apply Cochran’s Q-test to evaluate heterogeneity in published IC datasets .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.